molecular formula C12H16O4 B130428 Olivetolic acid CAS No. 491-72-5

Olivetolic acid

Cat. No. B130428
CAS RN: 491-72-5
M. Wt: 224.25 g/mol
InChI Key: SXFKFRRXJUJGSS-UHFFFAOYSA-N
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Description

Olivetolic Acid Description

Olivetolic acid (OA) is a polyketide metabolite that plays a crucial role in the biosynthesis of cannabinoids, which are compounds with significant medicinal and therapeutic potential. The alkylresorcinol moieties of cannabinoids are derived from OA, indicating its importance in the pathway leading to these bioactive substances .

Synthesis Analysis

The biosynthesis of OA has been a subject of interest, particularly in the context of Cannabis sativa, the plant known for producing cannabinoids. A novel polyketide synthase (PKS) named olivetol synthase (OLS) was cloned from C. sativa, which was found to synthesize olivetol, the decarboxylated form of OA, rather than OA itself. This suggests that OLS may be involved in OA biosynthesis, given its catalytic properties and expression profile in cannabinoid-producing tissues . Additionally, a polyketide cyclase from C. sativa, known as olivetolic acid cyclase (OAC), has been identified as the only known plant polyketide cyclase that catalyzes the formation of OA from a linear pentyl tetra-β-ketide CoA substrate . The structural and functional insights into OAC provide a foundation for understanding plant polyketide cyclases and their role in OA formation.

Molecular Structure Analysis

The molecular structure of OA has been elucidated through the study of OAC, which revealed that the enzyme belongs to the DABB superfamily and possesses a unique active-site cavity. This cavity includes a hydrophobic pocket for pentyl binding and a polyketide binding site, which are essential for the cyclization process that leads to OA formation. Key amino acids such as Tyr72 and His78 have been identified as acid/base catalysts at the catalytic center, which are crucial for the enzyme's function .

Chemical Reactions Analysis

The chemical reactions leading to OA involve the condensation of one molecule of n-hexanoyl-CoA and three molecules of malonyl-CoA, catalyzed by a PKS. This reaction produces olivetol, which is then hypothesized to undergo further reactions to form OA . The enzymatic activity responsible for this conversion has been detected in the flowering tops and upper leaves of C. sativa, with higher activity observed in the flowers .

Physical and Chemical Properties Analysis

While the physical and chemical properties of OA are not directly discussed in the provided papers, its role as a precursor in cannabinoid biosynthesis suggests that it possesses functional groups and structural features conducive to further enzymatic transformations. The studies on OAC and OLS provide insights into the enzyme-substrate interactions and the chemical environment necessary for OA synthesis .

Relevant Case Studies

A significant case study involves the high-titer production of OA in a non-plant biosynthetic pathway using engineered fungal hosts. This approach leverages the chemical logic of forming 2,4-dihydroxybenzoate-containing natural products and has led to the discovery of fungal tandem polyketide synthases capable of producing OA and related compounds in high titers. This represents a synthetic biology strategy to access microbial cannabinoids, bypassing the moderate yields and shunt product formation associated with plant enzymes .

Scientific Research Applications

Engineering Yeasts for Cannabinoid Biosynthesis

Olivetolic acid plays a crucial role in the biosynthesis of cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) in yeast. Zirpel et al. (2017) demonstrated that reconstituting the cannabinoid biosynthetic pathway in yeasts, including the use of prenyltransferase NphB, can lead to the production of cannabigerolic acid and 2-O-geranyl olivetolic acid. This study highlights the potential of yeast as a bio-manufacturing platform for valuable cannabinoids, including olivetolic acid-derived compounds (Zirpel et al., 2017).

Polyketide Synthases in Cannabinoid Biosynthesis

Research by Kearsey et al. (2019) focused on the structure of the olivetol-producing enzyme in Cannabis sativa, which is crucial for therapeutic cannabinoid biosynthesis. The study delves into the specifics of the tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), essential for olivetolic acid production, and explores the mechanistic intricacies of these enzymes (Kearsey et al., 2019).

Olivetol Synthase Characterization

Taura et al. (2009) characterized olivetol synthase (OLS) from Cannabis sativa, which is involved in cannabinoid biosynthesis. Although OLS primarily synthesizes olivetol, this study's findings suggest a potential role in olivetolic acid (OLA) biosynthesis due to its catalytic properties and expression profile in cannabinoid-producing tissues (Taura et al., 2009).

Structural Insights into Olivetolic Acid Formation

Yang et al. (2016) provided a structural analysis of olivetolic acid cyclase (OAC) from Cannabis sativa, which catalyzes the formation of olivetolic acid in cannabinoid biosynthesis. Their research revealed unique catalytic mechanisms and structural features of OAC, essential for understanding plant polyketide cyclases (Yang et al., 2016).

Microbial Synthesis of Olivetolic Acid

Tan et al. (2018) explored the microbial synthesis of olivetolic acid in Escherichia coli. They demonstrated the feasibility of engineering E. coli to produce olivetolic acid, highlighting the potential of microbial cell factories for producing this compound (Tan et al., 2018).

Safety And Hazards

When handling Olivetolic acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The biosynthesis of Olivetolic acid in genetically engineered Yarrowia lipolytica may serve as a baseline for engineering cannabinoids biosynthesis in oleaginous yeast species . This work provides an alternate solution to obtain bioactive products .

properties

IUPAC Name

2,4-dihydroxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFKFRRXJUJGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197688
Record name Olivetolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olivetolic acid

CAS RN

491-72-5
Record name Olivetolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olivetolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivetolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLIVETOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
998
Citations
X Yang, T Matsui, T Kodama, T Mori, X Zhou… - The FEBS …, 2016 - Wiley Online Library
In polyketide biosynthesis, ring formation is one of the key diversification steps. Olivetolic acid cyclase ( OAC ) from Cannabis sativa, involved in cannabinoid biosynthesis, is the only …
Number of citations: 40 febs.onlinelibrary.wiley.com
Z Tan, JM Clomburg, R Gonzalez - ACS synthetic biology, 2018 - ACS Publications
… Olivetolic acid (OLA) is a plant secondary metabolite sourced from PKS III catalysis, which … , we demonstrate the in vivo synthesis of olivetolic acid from a single carbon source. The …
Number of citations: 51 pubs.acs.org
SJ Gagne, JM Stout, E Liu, Z Boubakir… - Proceedings of the …, 2012 - National Acad Sciences
… This small protein (12 kDa, 101 amino acids), which we named olivetolic acid cyclase (OAC), had no intrinsic PKS activity, and only produces OA in the presence of TKS. OAC did not …
Number of citations: 299 www.pnas.org
IC Okorafor, M Chen, Y Tang - ACS synthetic biology, 2021 - ACS Publications
… The pathway starts with the biosynthesis of the first intermediate olivetolic acid (OA) using two plant enzymes, olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC). OAS …
Number of citations: 13 pubs.acs.org
J Ma, Y Gu, P Xu - Communications Biology, 2022 - nature.com
… lipoltyica as the host to synthesize olivetolic acid, a universal precursor to … olivetolic acid. These strategies, when combined, lead to a more than 83-fold increase in olivetolic acid …
Number of citations: 5 www.nature.com
F Ismed, A Farhan, A Bakhtiar, E Zaini… - Acta Crystallographica …, 2016 - scripts.iucr.org
… In the crystal, each olivetolic acid molecule is connected to three neighbours via O—H⋯O hydrogen bonds, generating (10-1) sheets. This crystal is essentially isostructural with a …
Number of citations: 10 scripts.iucr.org
YE Lee, Y Nakashima, T Kodama, X Chen… - Organic …, 2021 - ACS Publications
The therapeutic effects of Δ 9 -tetrahydrocannabinol (Δ 9 -THC) can be enhanced by modifications of the pentyl moiety at C-3. The engineering of Cannabis sativa olivetolic acid cyclase …
Number of citations: 4 pubs.acs.org
LL Anderson, M Udoh… - Journal of …, 2022 - jcannabisresearch.biomedcentral …
… In addition, we examined whether olivetolic acid, the biosynthetic precursor to CBGA with a … We also examined whether olivetolic acid and CBGA methyl ester retain activity at the …
JP Porwoll, E Leete - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
… primary precursors of the cannabinoids are considered to be geraniol (1) and olivetolic acid (21, the … Treatment of the resultant olivetolic acid with diazomethane yielded methyl [1'-13C]…
YE Lee, T Kodama, H Morita - Journal of Natural Medicines, 2023 - Springer
… In nature, olivetolic acid is prenylated to form cannabigerolic acid (CBGA) (2b), which is further converted to ∆ 9 -tetrahydrocannabinolic acid (∆ 9 -THCA) and cannabidiolic acid (CBDA) …
Number of citations: 1 link.springer.com

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